molecular formula C14H19F3N2O2 B5724054 N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide

N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide

Cat. No. B5724054
M. Wt: 304.31 g/mol
InChI Key: KDYGKKUDAOGVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide, also known as TFEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. TFEA is a small molecule that acts as a selective antagonist of the sigma-1 receptor, a protein that plays a crucial role in various cellular processes, including ion channel regulation, calcium signaling, and protein folding.

Mechanism of Action

The sigma-1 receptor is a transmembrane protein that is expressed in several tissues, including the brain, heart, and liver. The receptor is involved in various cellular processes, including calcium signaling, protein folding, and ion channel regulation. N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide acts as a selective antagonist of the sigma-1 receptor, which means that it binds to the receptor and blocks its activity. By inhibiting the sigma-1 receptor, this compound can modulate several cellular processes and has potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in several cancer cell lines. This compound has also been shown to have neuroprotective effects and can protect neurons from oxidative stress and excitotoxicity. In addition, this compound has been shown to have analgesic effects and can reduce pain in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its selectivity, and its relatively simple synthesis method. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide. One area of research is the development of novel compounds that can bind to the sigma-1 receptor and modulate its activity. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including Alzheimer's disease, depression, and neuropathic pain. Additionally, further studies are needed to investigate the biochemical and physiological effects of this compound and to determine its safety and toxicity in vivo.

Synthesis Methods

The synthesis of N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide involves several steps, starting from the reaction of 4-aminobenzamide with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N,N-dimethylaminoethyl chloride to form this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting using standard organic chemistry techniques.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research is its use as a tool in drug discovery and medicinal chemistry. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a target for the treatment of several diseases, including Alzheimer's disease, depression, and neuropathic pain. This compound has been used in several studies to identify novel compounds that can bind to the sigma-1 receptor and modulate its activity.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-(2,2,2-trifluoroethoxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O2/c1-19(2)8-7-18-13(20)12-5-3-11(4-6-12)9-21-10-14(15,16)17/h3-6H,7-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYGKKUDAOGVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)COCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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